(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (S,E)-N-(3-fluoro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (S,E)-N-(3-iodo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16BrNO2S |
---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
(S)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m0/s1 |
InChI Key |
IPKZXHZHKSNBCM-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.